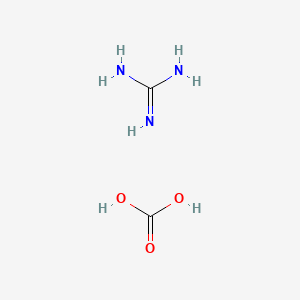

carbonic acid;guanidine

Description

Historical Perspectives on Guanidine (B92328) Chemistry and Carbonate Salts

The history of guanidine chemistry began in 1861 when Adolph Strecker first prepared the compound by degrading guanine, an aromatic natural product he isolated from guano. britannica.comwikipedia.org This origin is reflected in its name. britannica.com Guanidine itself is a colorless, crystalline solid that is highly alkaline and readily absorbs water and carbon dioxide from the air. britannica.com Its derivatives, however, are widely distributed in nature and play crucial roles in biological processes, such as in the amino acid arginine and in muscle tissue function. britannica.com Early synthetic methods for guanidine involved the fusion of dicyandiamide (B1669379) with an ammonium (B1175870) salt. britannica.com A significant advancement came in 1907 when a patent was awarded for producing guanidinium (B1211019) nitrate (B79036) from the reaction of dicyanamide (B8802431) with a strong acid. acs.org

The term "carbonate" was formally introduced into the chemical lexicon around 1794, stemming from the French word carbonate, to describe a salt of carbonic acid. etymonline.com Historically, carbonates like sodium carbonate (soda ash) were extracted from the ashes of specific plants. wikipedia.org The study of carbonate salts is fundamental to geology and chemistry, with calcium carbonate being the primary component of limestone and a key player in the Earth's carbon cycle. wikidoc.org Scientific understanding of the carbonate ion's behavior in aqueous solutions, where it exists in equilibrium with bicarbonate and carbonic acid, has been crucial for fields ranging from oceanography to physiology. wikidoc.orghawaii.edu The crystal structure of guanidinium carbonate itself was first investigated by Burgers in 1927, who identified its tetragonal system. iucr.org

The Significance of Guanidinium Carbonate in Contemporary Chemical Science

In modern chemical science, guanidinium carbonate is recognized for its role as a versatile and strong organic base. atamanchemicals.com Its high alkalinity makes it a useful pH regulator in various industrial formulations. pengshengchem.com A primary application is in organic synthesis, where it serves as a key reactant in multicomponent reactions to produce a variety of heterocyclic compounds, which are important scaffolds for pharmaceuticals. tubitak.gov.tr

Guanidinium carbonate is also a critical intermediate in the production of other chemicals. For instance, it is used to synthesize guanidinium dinitramide, an oxidizer, and guanidinium cyclopropanecarboxylate. atamanchemicals.com In materials science, it has gained attention for its application in creating functional materials. Research has demonstrated its use in growing organic nonlinear optical (NLO) crystals, which have potential applications in optoelectronics and telecommunications. researchgate.net Furthermore, it is employed as an additive to enhance the properties of polymers, such as improving the mechanical strength of resins.

Recent research highlights its utility in green chemistry. An efficient and environmentally benign catalyst system for the nucleophilic ring-opening of epoxides—an important industrial reaction—has been developed using a combination of an iron(III) benzoate (B1203000) complex and guanidinium carbonate. rsc.org This system is notable for being halide-free and more sustainable than many traditional catalysts. rsc.org

Scope and Research Objectives within Guanidinium Carbonate Studies

The academic investigation of guanidinium carbonate is multifaceted, with research objectives spanning fundamental properties to applied technologies. A core area of study is its structural characterization. Researchers have conducted detailed crystallographic analyses to understand the precise bond lengths, planarity of the ions, and the extensive network of hydrogen bonds within the crystal lattice. iucr.org This interest stems from the high ratio of hydrogen-bond donors to acceptors, which influences its crystal packing and physical properties. iucr.org

A significant portion of research is dedicated to its application in synthesis. Studies focus on its role as a reagent for creating complex organic molecules, such as substituted pyrimidines, through efficient one-pot multicomponent reactions. tubitak.gov.tr

Another major research thrust is in materials science. Key objectives include:

Nonlinear Optics: Growing and characterizing single crystals of guanidinium carbonate to evaluate their optical, thermal, and mechanical properties for NLO device applications. researchgate.net

Polymer Science: Investigating the effect of incorporating guanidinium carbonate into solid polymer electrolytes to enhance their ionic conductivity and other properties for potential use in solid-state batteries. nih.gov

Semiconductor Manufacturing: Exploring its role in chemical mechanical polishing (CMP) slurries. Research has shown that a combination of guanidinium carbonate and an oxidizer like hydrogen peroxide can enhance the removal rates of ruthenium films, which are used as barrier layers in advanced interconnects. researchgate.net

In biochemistry and molecular biology, guanidinium carbonate serves as a simple model for studying the biologically crucial interactions between the guanidinium group of arginine and carboxylate or carbonate groups in proteins. nih.gov Furthermore, recent studies have explored the addition of guanidinium salts to tissue fixatives to better preserve the quality of proteins and nucleic acids for molecular analysis. nih.gov

Table 1: Research Findings on Guanidinium Carbonate Applications

| Research Area | Key Finding | Significance |

| Nonlinear Optics | Guanidinium Carbonate (GC) single crystals exhibit a second harmonic generation (SHG) efficiency 0.3 times that of standard KDP. researchgate.net | Demonstrates potential for use in optical devices. |

| Polymer Electrolytes | Incorporating 25 wt.% guanidinium carbonate into a PEO/PVP polymer blend increased ionic conductivity to 3.00764 × 10⁻⁷ S/cm. nih.gov | Suggests viability for developing solid-state batteries. nih.gov |

| Green Catalysis | A catalyst system of an iron(III) complex and guanidinium carbonate shows high activity in the ring-opening of epoxides. rsc.org | Provides an environmentally friendly alternative to traditional halide-based catalysts. rsc.org |

| Chemical Mechanical Polishing | Slurries containing both guanidinium carbonate and hydrogen peroxide enhance the removal rate of ruthenium films. researchgate.net | Offers a potential solution for planarization processes in advanced semiconductor manufacturing. researchgate.net |

Interdisciplinary Relevance of Guanidinium Carbonate Research

The study of guanidinium carbonate extends across numerous scientific disciplines, highlighting its broad relevance.

Materials Science: Its use in the development of NLO crystals, polymer electrolytes, and CMP slurries connects it to optics, energy storage, and electronics. researchgate.netnih.govresearchgate.net The ability to tune material properties by incorporating this salt is a key driver of research.

Organic and Pharmaceutical Chemistry: As a building block in multicomponent reactions, it is vital for synthetic chemists creating libraries of novel compounds for drug discovery. tubitak.gov.tr The guanidine moiety is a key feature in many pharmaceuticals, and understanding its fundamental chemistry is crucial. researchgate.net

Biochemistry and Biotechnology: The compound serves as a valuable tool for biophysical studies. It acts as a proxy for arginine-anion interactions in proteins and has been investigated as a denaturant for biological samples. nih.govacs.org Its application in improving tissue fixation for molecular diagnostics bridges chemistry with clinical research. nih.gov

Industrial and Consumer Products: Beyond academic labs, guanidinium carbonate is used in commercial applications, including as a pH adjuster in cosmetics and soaps and as an agent in hair relaxer products. atamanchemicals.com

This interdisciplinary nature ensures that research into guanidinium carbonate will continue to yield insights and applications relevant to both fundamental science and technology.

Propriétés

IUPAC Name |

carbonic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSRVXJGTIRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924671 | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-85-1, 124-46-9 | |

| Record name | Diguanidinium carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC146175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GUANIDINE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Techniques for Guanidinium Carbonate

Direct Synthesis Approaches to Guanidinium (B1211019) Carbonate

Direct synthesis methods are the most common routes for producing guanidinium carbonate. These approaches typically involve the neutralization of guanidine (B92328) or its salts with a source of carbonate, followed by precipitation and purification of the final product.

The fundamental principle behind the synthesis of guanidinium carbonate is the acid-base neutralization reaction. One common industrial method begins with the production of a guanidine salt, such as guanidinium hydrochloride or nitrate (B79036), by reacting dicyandiamide (B1669379) with an ammonium (B1175870) salt at high temperatures (170-230°C). guidechem.com The resulting guanidinium salt is then dissolved, often in an alcohol solution, and treated with an alkali (like soda) to liberate the free guanidine base. guidechem.comchemicalbook.com This free guanidine solution readily absorbs carbon dioxide, leading to the formation of guanidinium carbonate. guidechem.com

Alternatively, guanidinium carbonate can be synthesized by reacting a guanidinium salt directly with an alkali metal carbonate. For example, adding sodium carbonate to a solution of guanidinium chloride is a viable route to the product. sciencemadness.org Another described method involves the reaction of nitroguanidine (B56551) with ammonium carbonate in water. The mixture is heated, and after a series of processing steps, guanidinium carbonate is precipitated. prepchem.com

A summary of common neutralization reactants is presented below.

| Guanidine Source | Carbonic Acid Precursor | Key Process Step |

| Guanidinium hydrochloride | Sodium Carbonate | Direct reaction in solution. sciencemadness.org |

| Guanidinium salt (e.g., hydrochloride) | Carbon Dioxide (gas) | Liberation of free guanidine with alkali, followed by CO₂ absorption. guidechem.com |

| Nitroguanidine | Ammonium Carbonate | Reaction in heated aqueous solution. prepchem.com |

| Guanidine thiocyanate (B1210189) | Potassium Carbonate | Reaction in a minimal amount of water, followed by evaporation and extraction. prepchem.com |

Achieving high purity is critical for many applications of guanidinium carbonate. guidechem.com Purification is typically accomplished through precipitation and recrystallization techniques. A common strategy involves using a solvent in which guanidinium carbonate has low solubility, while impurities remain dissolved. For instance, after synthesis, adding a twofold volume of 95% alcohol to a concentrated aqueous solution of the crude product causes the guanidinium carbonate to precipitate, leaving behind impurities such as urea (B33335) and residual ammonium carbonate. prepchem.com The precipitate can then be filtered, washed with alcohol, and dried. prepchem.com

Another detailed process for achieving high purity (up to 99.5%) involves several sequential steps:

Dissolution : The crude guanidinium carbonate is dissolved in water.

Filtration : The solution is filtered to remove insoluble raw materials and byproducts.

Dehydration : The filtered mother liquor is heated to reduce the water content.

Crystallization : The resulting supersaturated solution is cooled to concentrate and crystallize the high-purity product. This process can be repeated to achieve even higher purity.

Guanidinium carbonate can also be recovered and purified from the mother liquor of melamine (B1676169) production, which contains guanidine among other pyrolysis products of urea. google.com In one patented process, after initial separation steps, the concentrated mother liquor is suspended in liquid ammonia (B1221849) at approximately -33°C. google.com The guanidinium carbonate remains undissolved and can be filtered off, washed with liquid ammonia, and dried to yield a product with over 99% purity. google.com

Guanidine's basicity makes it a candidate for carbon dioxide (CO₂) capture. Solutions of freebase guanidine can rapidly absorb CO₂ from the atmosphere to form guanidinium carbonate. sciencemadness.org This reactivity forms the basis for integrated synthesis and carbon capture processes. If an excess of carbon dioxide is present, guanidinium bicarbonate may form instead. sciencemadness.org

Research has demonstrated that certain guanidine compounds can efficiently capture CO₂ from ambient air to form the corresponding guanidinium bicarbonate salts. ornl.gov This process can be viewed as a "hybrid solvent/solid-state approach," where CO₂ is first absorbed by a sorbent and then crystallized as a guanidinium salt. ornl.gov The CO₂ can then be released by mild heating of the crystals, regenerating the guanidine ligand. ornl.gov This crystallization-based method is explored as a potentially more energy-efficient alternative to traditional amine scrubbing techniques, as it avoids heating the bulk solvent. ornl.gov

Another innovative route involves the direct one-step synthesis from cyanamide (B42294). In this process, an aqueous solution of cyanamide reacts with a mixed gas system of carbon dioxide and ammonia under elevated temperature (100–125°C) and pressure (0.75–1.5 MPa) to produce guanidinium carbonate.

Advanced Synthetic Strategies for Tailored Guanidinium Carbonate Materials

Beyond direct synthesis for bulk chemical production, advanced strategies aim to control the physical properties of the resulting material, such as crystal size, shape, and purity, for specialized applications like nonlinear optics or material engineering. ias.ac.inresearchgate.net

The choice of solvent is a fundamental tool for controlling the crystallization process. Guanidinium carbonate can be crystallized from various solvents, with water and methanol (B129727) being commonly cited. guidechem.comresearchgate.net The slow evaporation of an aqueous solution is a standard laboratory method for growing large, high-quality single crystals of guanidinium carbonate for characterization studies. researchgate.netresearchgate.net Recrystallization from methanol is also used as a purification technique. guidechem.com

While the use of specific solvents for crystallization is well-established, detailed studies on how solvent mixtures or additives systematically engineer the crystal morphology of guanidinium carbonate are not widely reported in the reviewed literature. For other ionic compounds, the addition of miscible organic co-solvents to aqueous solutions has been shown to enhance the effect of additives, allowing for greater control over crystal habit. whiterose.ac.uk However, the application of such specific morphology engineering techniques to guanidinium carbonate remains an area for further research.

Template-assisted synthesis is a sophisticated technique used to control the nanostructure and morphology of materials by using a pre-existing template, such as a porous material or surfactant micelles, to guide the formation of the product. In the context of materials science, guanidinium carbonate has been used as a molecular precursor for the synthesis of graphitic carbon nitride. doi.org In this context, it has been suggested that using a template during the pyrolysis of the guanidine carbonate precursor could allow for tuning the morphology of the resulting carbon nitride particles. doi.org However, the scientific literature does not currently provide established methods for the template-assisted synthesis of specific crystalline forms of guanidinium carbonate itself. This remains a potential but largely unexplored area of materials chemistry.

Green Chemistry Principles in Guanidinium Carbonate Production

The synthesis of guanidinium carbonate is increasingly aligning with the principles of green chemistry, focusing on minimizing environmental impact and enhancing safety and efficiency. A significant advancement in this area is the direct synthesis from cyanamide, carbon dioxide, and ammonia. google.com This method is lauded for its simplicity, the use of inexpensive raw materials, and the avoidance of toxic organic solvents, resulting in minimal environmental pollution. google.com The reaction proceeds rapidly when an aqueous solution of cyanamide is added to a mixture of carbon dioxide and ammonia, simplifying the process flow and operational control. google.com

Further embracing green principles, guanidinium carbonate itself is utilized as an environmentally benign catalyst in various organic reactions. rsc.org Its application in cooperative catalyst systems, which avoid halogenated compounds, underscores its role in sustainable chemistry. rsc.org Research has demonstrated green and efficient protocols for multi-component reactions using guanidinium carbonate as a catalyst under solvent-free grinding conditions or by stirring at room temperature. These methods are operationally simple, rapid, and often allow for easy, column-free purification of the products.

The use of alternative, greener solvents is another key aspect. Syntheses have been performed in deep eutectic solvents, which are considered environmentally friendly alternatives to traditional volatile organic compounds. The selection of non-toxic and recyclable solvents, or eliminating them entirely, contributes significantly to a more sustainable production profile for compounds synthesized using guanidinium carbonate. rsc.org

Influence of Reaction Parameters on Guanidinium Carbonate Yield and Purity

The yield and purity of guanidinium carbonate are critically dependent on the careful control of various reaction parameters. The chosen synthetic route, whether from dicyandiamide, cyanamide, or as a byproduct of melamine production, dictates the optimal conditions required. google.comepo.orgguidechem.com

Temperature and Pressure Effects on Synthetic Outcomes

Temperature and pressure are pivotal parameters in the synthesis of guanidinium carbonate, directly influencing reaction rates, equilibrium positions, and ultimately, product yield and purity.

In the direct synthesis from an aqueous solution of cyanamide with carbon dioxide and ammonia, the reaction temperature is typically maintained between 100°C and 125°C, with the total system pressure controlled in the range of 0.75 to 1.5 MPa. google.com Operating within these specific ranges is crucial for achieving optimal conversion and yield. For instance, one embodiment of this process at 1.5 MPa resulted in a product concentration of 353.8 g/L and a yield of 63.5%, whereas controlling the temperature at 100°C or 125°C in other experiments yielded different concentrations and yields, highlighting the sensitivity of the process to these parameters. google.com

Another common industrial route involves the melt reaction of dicyandiamide with an ammonium salt (like ammonium chloride) to produce a guanidine salt intermediate. guidechem.com This initial step is conducted at high temperatures, typically between 170°C and 230°C. guidechem.com

In purification processes, such as isolating guanidinium carbonate from melamine production streams, temperature control is essential for separating impurities. The process may involve heating a solution to a maximum of 80°C to expel dissolved ammonia and free carbon dioxide, followed by evaporation at 50°C to 80°C. google.com Subsequent cooling to 20-30°C facilitates the crystallization of impurities like urea, while the final isolation of guanidinium carbonate can occur at temperatures as low as -33°C. google.com In other purification schemes, establishing a significant temperature differential between the melamine precipitation stage (e.g., 14-30°C) and the guanidinium carbonate precipitation stage (at least 6-10°C higher) is key to preventing co-precipitation of byproducts and ensuring high purity. epo.org

| Synthetic/Purification Process | Temperature Range (°C) | Pressure Range (MPa) | Notes |

|---|---|---|---|

| Direct Synthesis from Cyanamide | 100 – 125 | 0.75 – 1.5 | Optimal conditions for direct conversion. google.com |

| Guanidine Salt Intermediate Production | 170 – 230 | Not specified | Melt reaction of dicyandiamide and an ammonium salt. guidechem.com |

| Purification from Urea/Melamine Stream | -33 – 80 | Atmospheric – ~1.0 | Multi-step process involving heating, evaporation, and cooling/precipitation. google.com |

| Fractional Crystallization from Melamine Liquor | 14 – 40+ | Not specified | Requires a temperature differential between melamine and guanidinium carbonate precipitation stages. epo.org |

Role of Solvents and Co-solvents in Guanidinium Carbonate Formation

The choice of solvent is critical in the synthesis and purification of guanidinium carbonate, affecting reactant solubility, reaction equilibrium, and product isolation.

Water is a common solvent due to the high solubility of guanidinium carbonate and many of its precursors. ycdehongchem.com In the direct synthesis from cyanamide, an aqueous solution of the reactant is used. google.com However, the high solubility of guanidinium carbonate in water can complicate its recovery. google.com

Alcohols, particularly ethanol (B145695), are frequently employed. guidechem.comprepchem.com In methods starting from guanidine salts like guanidine hydrochloride, the reaction with a base to liberate free guanidine is often performed in an alcohol solution. guidechem.com Ethanol is also used as an anti-solvent for purification; after impurities are removed from a concentrated aqueous solution, the addition of alcohol can cause the less soluble guanidinium carbonate to precipitate, leaving more soluble byproducts like urea in the solution. prepchem.com

A key strategy for improving yield involves using ammonia, either aqueous or liquid, to decrease the solubility of guanidinium carbonate. In one patented process, adding ammonia to a filtered aqueous solution containing guanidinium ions and a carbonate source causes the guanidinium carbonate to precipitate as it forms, shifting the reaction equilibrium toward completion. google.com A similar principle is used in purification, where suspending a concentrated mother liquor in liquid ammonia causes guanidinium carbonate to precipitate while urea remains dissolved. google.com

The solubility of guanidinium carbonate is generally low in non-polar organic solvents but shows limited to moderate solubility in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO). ycdehongchem.com

Impurity Profiling and Mitigation Strategies in Guanidinium Carbonate Synthesis

The purity of the final guanidinium carbonate product is contingent on effectively managing impurities that arise from starting materials, side reactions, or associated industrial processes. Common impurities include urea, melamine, ammeline (B29363), ammelide, and unreacted precursor salts like ammonium thiocyanate. epo.orgepo.orgprepchem.com

A primary source of impurities is the co-production of guanidinium carbonate in melamine synthesis from urea. epo.org This results in a mother liquor containing residual melamine and its thermal byproducts, such as ammeline and ammelide. epo.org Mitigation strategies for these impurities focus on fractional crystallization. By carefully controlling the temperature, melamine can be precipitated and removed first. One method involves cooling a suspension to around 38°C to complete melamine crystallization before it is separated, with the remaining liquor being treated to isolate guanidinium carbonate. epo.org It is crucial that the precipitation temperature for guanidinium carbonate is kept higher than that for melamine to prevent co-precipitation, which would compromise product quality. epo.org

When guanidinium carbonate is synthesized via salt metathesis (double decomposition), the resulting byproduct salt is a major impurity. For example, reacting guanidine thiocyanate with potassium carbonate yields potassium thiocyanate. prepchem.com Purification in such cases often involves exploiting differential solubilities. The reaction mixture can be evaporated to dryness and the residue extracted with a solvent like boiling ethanol, in which guanidinium carbonate is soluble, leaving the inorganic salt impurity behind. prepchem.com

In processes where urea is a significant impurity, a multi-step purification is employed. This can involve:

Heating the aqueous solution to a maximum of 80°C to remove excess ammonia and CO2. google.com

Evaporating the solution under reduced pressure until it is saturated with urea. google.com

Cooling the concentrate (e.g., to 25°C) to crystallize and separate the bulk of the urea and melamine. google.com

Suspending the remaining mother liquor in liquid ammonia. Guanidinium carbonate is poorly soluble in liquid ammonia and precipitates, while the remaining urea stays in solution. google.com

This final step is highly effective, yielding guanidinium carbonate with a purity of over 99%. google.com Subsequent drying removes residual moisture and ammonia. google.com

| Impurity | Origin | Mitigation Strategy |

|---|---|---|

| Melamine, Ammeline, Ammelide | Byproducts from melamine synthesis stream. epo.org | Fractional crystallization by controlling temperature differentials; filtration. epo.orgprepchem.com |

| Urea | Byproduct from melamine synthesis; formation from ammonium carbonate. google.comprepchem.com | Concentration and cooling to crystallize urea; precipitation of product from alcohol; suspension in liquid ammonia. google.comprepchem.com |

| Inorganic Salts (e.g., KCl, (NH₄)₂SO₄, NH₄SCN) | Byproduct of salt metathesis reactions. google.com | Extraction with a solvent (e.g., ethanol) where the product is soluble but the impurity is not. prepchem.com |

| Ammonium Carbonate | Unreacted starting material or byproduct. prepchem.comgoogle.com | Evaporation to dryness on a steam bath to drive off the volatile salt. prepchem.com |

Advanced Structural Elucidation and Solid State Chemistry of Guanidinium Carbonate

Crystallographic Investigations of Guanidinium (B1211019) Carbonate Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. For guanidinium carbonate, SCXRD studies have revealed a tetragonal crystal system. researchgate.netresearchgate.net The compound, with the chemical formula [C(NH₂)₃]₂CO₃, crystallizes in the P4₁2₁2 space group. iucr.org The carbonate ions are situated on twofold axes, while the guanidinium ions occupy general positions within the crystal lattice. iucr.org

Detailed analysis of the crystal structure shows that both the guanidinium and carbonate ions are effectively planar. The bond distances, corrected for librational motion, have been determined with high precision. iucr.org The extensive network of hydrogen bonds is a defining feature of the guanidinium carbonate structure, with each guanidinium ion participating in six hydrogen bonds. iucr.org This robust network of interactions contributes significantly to the stability of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 6.982 (1) |

| c (Å) | 19.635 (4) |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a powerful technique for confirming the crystalline nature and phase purity of a material. For guanidinium carbonate, PXRD patterns are characterized by well-defined, sharp peaks, which are indicative of a highly crystalline sample. aip.orgirjet.net The experimental PXRD pattern shows good agreement with the pattern simulated from single-crystal X-ray diffraction data, confirming the structural integrity of the bulk material. aip.org

PXRD is also employed for the precise determination of lattice parameters. Refinement of the powder diffraction data allows for accurate calculation of the unit cell dimensions. For a tetragonal system, these are the 'a' and 'c' axes. Reported values for guanidinium carbonate are in good agreement, with a = 6.9731 Å and c = 19.5692 Å. researchgate.net These values are consistent with those obtained from single-crystal studies, further validating the structural model. researchgate.net

| Lattice Parameter | Value (Å) |

|---|---|

| a | 6.9731 |

| c | 19.5692 |

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms due to their low scattering power. Neutron diffraction overcomes this limitation, as neutrons interact with atomic nuclei, providing precise information on the positions of all atoms, including hydrogen.

Spectroscopic Probes for Guanidinium Carbonate Structural Insights

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational and electronic properties of the molecule and its environment. These methods are particularly sensitive to the nature of chemical bonds and intermolecular interactions.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules. In guanidinium carbonate, these techniques are particularly useful for characterizing the hydrogen bonding network. researchgate.net The N-H stretching vibrations, typically observed in the high-frequency region of the spectra, are sensitive to the strength of the hydrogen bonds. researchgate.net The presence of multiple bands in this region can be attributed to the different hydrogen bonding environments of the N-H groups. researchgate.net

The vibrational spectra also provide information on the carbonate and guanidinium ions. For instance, the C=O stretching vibration of the carbonate group and the C-N stretching vibrations of the guanidinium ion give rise to characteristic absorption bands. ias.ac.in Shifts in the positions of these bands can provide insights into the effects of intermolecular interactions on the molecular structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3100 - 3400 |

| C=O Stretching | ~1650 - 1700 |

| C-N Stretching | ~1000 - 1400 |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei. In guanidinium carbonate, ¹³C solid-state NMR can be used to distinguish between the carbon atoms of the guanidinium and carbonate ions. The chemical shift of each carbon nucleus is sensitive to its local electronic environment, providing information about the molecular structure and intermolecular interactions. chemicalbook.com

While detailed solid-state NMR studies on guanidinium carbonate are not extensively reported in the provided search results, the technique holds significant potential for further elucidating the subtle structural details of this compound. For example, by analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies, one could gain deeper insights into the electronic structure and the nature of the hydrogen bonding in the solid state.

Supramolecular Interactions and Crystal Engineering in Guanidinium Carbonate Systems

Analysis of Hydrogen Bonding Motifs Involving Guanidinium and Carbonate Ions

The crystal structure of guanidinium carbonate is dominated by a robust and extensive three-dimensional network of hydrogen bonds. The guanidinium cation, with its six available protons on the three amino groups, acts as a prolific hydrogen bond donor. The carbonate anion, with its three oxygen atoms, serves as a multidentate hydrogen bond acceptor.

In the crystalline adduct of cyanuric acid and guanidinium carbonate, the guanidinium cations interact with the cyanurate anions through a combination of N-H···O and N-H···N hydrogen bonds, forming distinct guanidinium cyanurate sheets. ias.ac.in This demonstrates the strong propensity of the guanidinium ion to form robust hydrogen-bonded assemblies with complementary acceptor molecules.

The planarity of the guanidinium ion and the trigonal planar geometry of the carbonate ion facilitate the formation of well-defined hydrogen bonding motifs. It is anticipated that various common supramolecular synthons, such as the R²₂(8) ring motif observed in cocrystals of trimethylglycine with guanidinium species, could also be present in the guanidinium carbonate structure. mdpi.comresearchgate.net In this motif, two N-H groups from the guanidinium ion form a cyclic hydrogen-bonded pattern with two acceptor atoms, such as the oxygen atoms of the carbonate ion.

C-H···O Interactions and Other Weak Forces in Guanidinium Carbonate Crystals

Van der Waals forces, arising from temporary fluctuations in electron density, are ubiquitous and contribute to the cohesive energy of the crystal. nih.gov In guanidinium carbonate, these dispersive forces exist between all atoms in the crystal lattice and are particularly important in regions where stronger, more directional interactions are absent. The planarity of the guanidinium and carbonate ions allows for efficient packing, which maximizes the favorable van der Waals contacts.

Reduced density gradient analysis, a computational tool, could be employed to visualize and characterize these weak interactions, distinguishing between hydrogen bonding, steric repulsion, and van der Waals interactions within the crystal structure. researchgate.net

Factors Governing Crystal Packing and Self-Assembly of Guanidinium Carbonate

The crystal packing and self-assembly of guanidinium carbonate are governed by a hierarchy of intermolecular interactions, with the charge-assisted N-H···O hydrogen bonds being the primary directing force. The strong directionality and propensity of the guanidinium cation to form multiple hydrogen bonds make it a powerful structure-directing agent in crystal engineering. rsc.org

The shape and symmetry of the constituent ions also play a crucial role. The D₃h symmetry of the guanidinium cation and the carbonate anion allows for the formation of highly ordered, symmetric crystal structures. The tetragonal structure of guanidinium carbonate is a direct consequence of these underlying molecular symmetries and the directional nature of the hydrogen bonds. researchgate.net

The solvent from which the crystals are grown can also influence the crystal packing, although for a simple salt like guanidinium carbonate, the primary interactions between the ions are likely to dominate. The formation of different supramolecular synthons can lead to different packing arrangements and potentially to the formation of polymorphs, although none have been definitively reported for guanidinium carbonate. The study of guanidinium sulfates has shown that these systems have a remarkable tendency to crystallize in non-centrosymmetric space groups, highlighting the structure-directing capabilities of the guanidinium ion. rsc.org

Polymorphism, Phase Transitions, and Amorphous States of Guanidinium Carbonate

Identification and Characterization of Guanidinium Carbonate Polymorphs

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals due to the different physical and chemical properties that polymorphs can exhibit. Despite the prevalence of polymorphism in organic and inorganic salts, there is a notable lack of specific reports on the existence of polymorphs for guanidinium carbonate in the reviewed literature.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for the investigation of polymorphism and phase transitions. robertson-microlit.comlibretexts.orgnasa.gov A study on guanidinium carbonate using these methods revealed its thermal stability up to 185 °C, followed by decomposition. researchgate.net The absence of any endothermic or exothermic events prior to decomposition in the DSC thermogram suggests that, under the conditions of the experiment, no solid-solid phase transitions to other polymorphic forms occurred.

However, the absence of reported polymorphs does not definitively preclude their existence. The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can significantly influence which polymorphic form is obtained. google.comgoogle.com It is conceivable that different polymorphs of guanidinium carbonate could be accessed under a wider range of crystallization conditions than have been explored to date.

Mechanistic Studies of Polymorphic Transformations in Guanidinium Carbonate

Detailed mechanistic studies specifically investigating the polymorphic transformations of guanidinium carbonate are not extensively reported in the current scientific literature. However, based on the behavior of analogous guanidinium salts and other organic carbonates, a theoretical framework for potential polymorphic transitions can be outlined. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals due to its profound impact on a compound's physical and chemical properties.

A study has identified a tetragonal crystal structure for guanidinium carbonate grown by the slow evaporation technique. researchgate.net The existence of other polymorphs, which could potentially be accessed under different crystallization conditions (e.g., different solvents, temperatures, or pressures), remains an open area for investigation.

Mechanistic studies of polymorphic transformations typically involve a combination of experimental techniques and computational modeling. Key experimental methods would include:

Variable-Temperature X-ray Diffraction (VT-XRD): To identify changes in the crystal structure as a function of temperature.

Differential Scanning Calorimetry (DSC): To detect the thermal events (endothermic or exothermic peaks) associated with phase transitions and to quantify the enthalpy and entropy changes.

Hot-Stage Microscopy (HSM): For visual observation of changes in crystal morphology during heating and cooling.

Spectroscopic Techniques (Raman, FT-IR): To probe changes in the molecular environment and hydrogen bonding patterns during a transformation.

The mechanism of a polymorphic transformation can be either displacive (involving small shifts in atomic positions without breaking bonds) or reconstructive (involving the breaking and reforming of bonds, leading to a significant change in the crystal structure). For a salt like guanidinium carbonate, transformations would likely involve rearrangements of the guanidinium and carbonate ions, driven by changes in temperature or pressure that favor a more thermodynamically stable packing arrangement.

For instance, studies on guanidinium nitrate (B79036) have revealed pressure-induced phase transformations where the layered structure collapses into a more complex three-dimensional network. rsc.org A similar investigation on guanidinium carbonate could potentially uncover new crystalline forms with altered physical properties.

Below is a hypothetical data table illustrating the kind of information that would be generated from mechanistic studies of polymorphic transformations in guanidinium carbonate, based on typical findings for organic salts.

| Parameter | Polymorph I (Known) | Polymorph II (Hypothetical) | Transformation Details (Hypothetical) |

|---|---|---|---|

| Crystal System | Tetragonal researchgate.net | Monoclinic | Transition I → II:

|

| Space Group | - | P2₁/c | |

| Density (g/cm³) | 1.29 | 1.35 | |

| Key Analytical Signature | Distinct Powder XRD pattern | Shift in C=O stretching frequency in FT-IR |

Solid-State Amorphization and Recrystallization Behavior of Guanidinium Carbonate

The solid-state amorphization and subsequent recrystallization of guanidinium carbonate are areas that currently lack specific, detailed research findings. Amorphization, the process of converting a crystalline solid into a disordered, amorphous state, can be induced by various methods such as mechanical milling, rapid cooling (quenching) of a melt, or freeze-drying. The resulting amorphous solid has a higher free energy and typically exhibits different solubility and dissolution rates compared to its crystalline counterpart.

While direct studies on guanidinium carbonate are scarce, research on related compounds provides insight into potential behaviors. For example, it has been reported that certain substituted guanidines react with carbon dioxide to form amorphous carbonate solids. ornl.gov This suggests that the guanidinium cation-carbonate anion pair is capable of forming a stable amorphous phase under specific conditions.

The process of amorphization in guanidinium carbonate would involve disrupting the long-range order of the ionic lattice. This could be achieved by mechanical grinding, which introduces defects and ultimately leads to the collapse of the crystal structure. The stability of the resulting amorphous form would be a critical parameter, governed by its glass transition temperature (Tg). Below the Tg, the amorphous material is in a glassy state with very low molecular mobility. Above the Tg, it transitions to a supercooled liquid state where recrystallization can occur more readily.

Recrystallization is the process by which an amorphous material reverts to a more stable crystalline form. The kinetics of this process are influenced by factors such as temperature, humidity, and the presence of any impurities. For guanidinium carbonate, recrystallization would involve the nucleation of a crystalline phase within the amorphous matrix, followed by crystal growth. This process can be monitored using techniques like DSC, which would show an exothermic event corresponding to the energy released during crystallization.

The table below presents hypothetical data that would be relevant to the study of amorphization and recrystallization of guanidinium carbonate.

| Property | Value (Hypothetical) | Analytical Technique | Significance |

|---|---|---|---|

| Method of Amorphization | Cryo-milling | - | Induces amorphization through mechanical energy at low temperatures. |

| Glass Transition Temperature (Tg) | 65 °C | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which the amorphous solid transitions from a glassy to a rubbery state. A key indicator of stability. |

| Recrystallization Onset Temperature (Tc) | 95 °C (on heating at 10 °C/min) | Differential Scanning Calorimetry (DSC) | The temperature at which crystallization from the amorphous state begins. |

| Recrystallization Enthalpy (ΔHc) | -25 kJ/mol | Differential Scanning Calorimetry (DSC) | The heat released during the recrystallization process. |

| Recrystallization Product | Polymorph I (Tetragonal) | Powder X-ray Diffraction (PXRD) | Identifies the crystalline form that nucleates from the amorphous state. |

Further research in these areas would be invaluable for understanding the fundamental solid-state chemistry of guanidinium carbonate and could enable its application in areas where control over crystalline form and amorphous content is crucial.

Reactivity, Decomposition Pathways, and Mechanistic Studies of Guanidinium Carbonate

Acid-Base Chemistry and Proton Transfer Dynamics of Guanidinium (B1211019) Carbonate

Guanidinium carbonate, with the chemical formula (C(NH₂)₃)₂CO₃, is the salt formed from the strong organic base guanidine (B92328) and the weak acid, carbonic acid. guidechem.comwikipedia.org Its behavior in solution is governed by the acid-base properties of its constituent ions: the guanidinium cation ([C(NH₂)₃]⁺) and the carbonate anion (CO₃²⁻).

In aqueous solution, guanidinium carbonate dissociates into two guanidinium cations and one carbonate anion. The guanidinium cation is the conjugate acid of guanidine. Guanidine is an exceptionally strong base due to the resonance stabilization of its protonated form, the guanidinium ion. wikipedia.org The pKₐH of the guanidinium cation is approximately 13.6, meaning it remains protonated and highly stable across a wide pH range in aqueous solutions. wikipedia.org Deprotonation to the free base, guanidine, only occurs under strongly alkaline conditions.

The carbonate anion, as the conjugate base of the weak acid bicarbonate (HCO₃⁻), participates in protonation equilibria in water:

CO₃²⁻ (aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)

HCO₃⁻(aq) + H₂O(l) ⇌ H₂CO₃(aq) + OH⁻(aq)

(C(NH₂)₃)₂CO₃ + 2H⁺ → 2[C(NH₂)₃]⁺ + H₂O + CO₂ sciencemadness.org

This reaction demonstrates the proton transfer dynamics, where the carbonate ion acts as the primary proton acceptor.

Due to its composition as a salt of a strong base and a weak acid, aqueous solutions of guanidinium carbonate are alkaline. A solution of 110 g/L in water exhibits a pH of 11.7 at 20°C. merckmillipore.com This inherent alkalinity allows guanidinium carbonate to function effectively as a pH regulator and buffering agent. fengchengroup.com It can neutralize acids, resisting significant drops in pH, which makes it valuable in various industrial and cosmetic formulations. guidechem.comfengchengroup.comchemicalbook.com Its applications include adjusting the pH of amino resins, antioxidants, and in the formulation of soaps and cosmetic products. guidechem.comchemicalbook.com

Thermal and Hydrolytic Decomposition Mechanisms of Guanidinium Carbonate

The stability of guanidinium carbonate is significantly influenced by temperature and the presence of water. Understanding its decomposition pathways is critical for its application and handling.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insight into its thermal stability. chembam.com When coupled with techniques for Evolved Gas Analysis (EGA), such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), the gaseous products released during decomposition can be identified in real-time. wikipedia.orgrigaku.com

Studies on the thermal decomposition of solid guanidinium carbonate show that it is more stable than urea (B33335), with decomposition initiating at approximately 165°C, compared to 135°C for urea. researchgate.netresearchgate.net The decomposition process occurs in two distinct steps. The primary solid residue from the initial decomposition is melamine (B1676169), which then undergoes further decomposition into melam at higher temperatures. researchgate.netresearchgate.net The decomposition process releases significant amounts of ammonia (B1221849) (NH₃); at 265°C, a maximum ammonia production of 30,650 ppmv has been recorded. researchgate.netresearchgate.net

| Decomposition Stage | Approximate Temperature Range | Primary Evolved Gas | Solid Residue |

|---|---|---|---|

| Step 1 | Starts at ~165°C | Ammonia (NH₃) | Melamine |

| Step 2 | Higher Temperatures | Ammonia (NH₃) | Melam |

Kinetic studies of the thermal degradation of guanidinium carbonate provide quantitative data on the energy barriers to its decomposition. Using non-isothermal TGA data, kinetic parameters such as the activation energy (Eₐ) can be calculated using methods like the Kissinger-Akahira-Sunose (KAS) and Kissinger (KIS) models. researchgate.net

| Conversion Domain (α) | Average Activation Energy (Eₐ) |

|---|---|

| 0.15 – 0.30 | (131 ± 3) kJ/mol |

| 0.35 – 0.50 | (190 ± 10) kJ/mol |

| 0.60 – 0.68 | (71 ± 7) kJ/mol |

These varying activation energies support a complex decomposition mechanism that proceeds through the formation of stable intermediates like melamine. researchgate.netresearchgate.net

Guanidinium carbonate is readily soluble in water. sciencemadness.org While stable in aqueous solutions at room temperature, it exhibits poor hydrolytic stability at elevated temperatures. Heating an aqueous solution of guanidinium carbonate to its boiling point results in decomposition. google.com The products of this hydrolytic decomposition are ammonia and urea. google.com This instability upon heating in water is a critical consideration for its use in aqueous systems that may be subjected to high temperatures.

Reactivity of Guanidinium Carbonate in Organic and Inorganic Synthesis

Guanidinium carbonate, (C(NH₂)₃)₂CO₃, serves as a versatile reagent in both organic and inorganic synthesis due to its unique combination of a strong organic base (guanidinium cation) and a carbonate anion. Its reactivity is harnessed in various applications, ranging from a simple base and carbonate source to a precursor for more complex guanidine-containing molecules.

Role as a Carbonate Source in Organic Reactions

As a salt of the weak acid carbonic acid, guanidinium carbonate functions effectively as a base and a source of the carbonate ion. Its strong basicity is utilized for pH adjustment in various formulations and as a catalyst or intermediary in synthesis. guidechem.com In reactions with acids, it readily neutralizes the acid to form a guanidinium salt, water, and carbon dioxide, a characteristic reaction of carbonates. sciencemadness.org

This reactivity is applied in processes where a non-metallic, organic base is preferred. For instance, it is used as a pH adjusting agent for amino resins and as a resin stabilizer. guidechem.comchemicalbook.com While specific examples of its use as a direct carboxylating agent are not extensively detailed in recent literature, its fundamental property as a carbonate source implies its potential in reactions requiring the introduction of a CO₃²⁻ group or in facilitating reactions that proceed under basic conditions where the guanidinium ion is a benign counter-ion.

Table 1: Applications of Guanidinium Carbonate as a Base or Carbonate Source

| Application Area | Specific Use | Function |

| Polymer Chemistry | pH adjusting agent for amino resins | Acts as a strong organic base to control polymerization conditions. guidechem.com |

| General Organic Synthesis | Neutralization of acidic reaction media | Reacts with acids to form guanidinium salts, CO₂, and water. sciencemadness.org |

| Formulations | Buffering agent | Maintains pH in various chemical and cosmetic formulations. |

Applications as a Guanidinium Source in Synthesis of Guanidine Derivatives

Guanidinium carbonate is a key starting material for the synthesis of various guanidine derivatives. The guanidinium cation can be readily transferred in metathesis (double displacement) reactions with other salts. This approach is particularly useful for producing other guanidinium salts where the corresponding acid is available.

Notable examples include the synthesis of:

Guanidinium dinitramide (GDN) : An oxidizer used in energetic materials, synthesized by reacting guanidinium carbonate with ammonium (B1175870) dinitramide. guidechem.comchemicalbook.com

Guanidinium cyclopropanecarboxylate : Prepared through the reaction of guanidinium carbonate with cyclopropanecarboxylic acid. guidechem.comchemicalbook.com

Polycyclic guanidine compounds : It can serve as the guanidine source in reactions with amines, such as the synthesis of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) carbonate by reacting with bis(3-aminopropyl)amine (B123863) at elevated temperatures. google.com

Guanidine dihydrogen phosphate (B84403) : Formed by reacting guanidinium carbonate with phosphoric acid, which can then be used in further syntheses. prepchem.com

These syntheses leverage the availability and stability of guanidinium carbonate as a convenient precursor to introduce the guanidinium functional group into a target molecule. guidechem.comsciencemadness.org

Table 2: Synthesis of Guanidine Derivatives from Guanidinium Carbonate

| Target Compound | Co-reactant | Reaction Type | Reference |

| Guanidinium dinitramide (GDN) | Ammonium dinitramide | Salt Metathesis | guidechem.com |

| Guanidinium cyclopropanecarboxylate | Cyclopropanecarboxylic acid | Acid-Base Neutralization | guidechem.com |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) Carbonate | Bis(3-aminopropyl)amine | Condensation | google.com |

| Guanidine dihydrogen phosphate | Phosphoric acid | Acid-Base Neutralization | prepchem.com |

Reactivity of Guanidinium Carbonate in Solid-State Reactions

The reactivity of guanidinium carbonate extends to solid-state and high-temperature processes, where it influences material properties and facilitates the formation of new structures.

Crystal Growth and Modification: Guanidinium carbonate plays a role in the field of crystal engineering. Although an achiral molecule itself, it forms chiral conglomerate crystals. acs.org Studies have demonstrated that under specific conditions like boiling or shaking, suspended crystals of guanidinium carbonate can undergo enantiomer-specific oriented attachment to form larger, homochiral crystalline aggregates. acs.orgacs.org Furthermore, it is grown from aqueous solutions to form single crystals for applications in nonlinear optics (NLO). aip.orgaip.orgresearchgate.net Its presence can also affect the morphology and properties of other inorganic crystals when used as a dopant. lookchem.com

Table 3: Applications of Guanidinium Carbonate in Solid-State and Materials Synthesis

| Application | Process | Role of Guanidinium Carbonate | Outcome |

| Carbon Fiber Production | Thermal-oxidative stabilization of PAN fibers | Accelerant | Enhances and speeds up the cyclization of nitrile groups, leading to a thermally stable structure more quickly. doi.orgresearchgate.net |

| Crystal Engineering | Aggregation of suspended crystals | Chiral self-assembly | Facilitates enantiomer-specific oriented attachment to form homochiral mesocrystals. acs.orgacs.org |

| Nonlinear Optics | Single crystal growth | NLO material | Grown via slow evaporation to produce crystals with third-order NLO properties. aip.orgaip.org |

Applications of Guanidinium Carbonate in Advanced Materials Science

Precursor Role of Guanidinium (B1211019) Carbonate in Novel Materials Synthesis

Guanidinium carbonate serves as a fundamental building block in the creation of various advanced materials, owing to its unique chemical composition and structure. Its utility as a precursor is particularly notable in the synthesis of nitrogen-rich carbon materials, the formation of complex supramolecular structures, and the fabrication of functional polymer composites.

The high nitrogen content of guanidinium carbonate makes it an excellent precursor for the synthesis of nitrogen-rich carbon materials. These materials are of significant interest due to their unique electronic, catalytic, and optical properties.

One prominent application is in the synthesis of graphitic carbon nitride (g-C3N4) . Through pyrolysis, guanidinium carbonate can be converted into a hydrogenated nitrogen-rich graphitic carbon nitride material. doi.org This process involves the thermal decomposition and polycondensation of guanidinium carbonate at elevated temperatures, typically around 550 °C. The resulting material exhibits a structure characterized by the stacking of tri-s-triazine planes. doi.org This method is considered more environmentally friendly compared to traditional precursors like cyanamide (B42294) or melamine (B1676169). doi.org

Guanidinium carbonate is also utilized in the fabrication of nitrogen-doped carbon dots (N-CDs) . In a facile one-pot hydrothermal method, citric acid acts as the carbon source while guanidinium carbonate serves as both a carbon and nitrogen source. nih.gov The resulting N-CDs are rich in elemental nitrogen and exhibit high quantum yields and photoluminescence, making them suitable for applications in sensing and bioimaging. nih.gov The synthesis parameters, such as the molar ratio of citric acid to a guanidinium salt, can be adjusted to control the photoluminescent properties of the resulting carbon dots. rsc.org

The table below summarizes key findings from the synthesis of nitrogen-rich carbon materials using guanidinium carbonate as a precursor.

| Material Synthesized | Synthesis Method | Precursors | Key Findings |

| Graphitic Carbon Nitride (g-C3N4) | Pyrolysis at 550 °C | Guanidinium carbonate | Produces a hydrogenated nitrogen-rich material with a chemical composition of C3.00N4.29H1.59O0.77. This method is an environmentally friendly alternative to conventional precursors. doi.org |

| Nitrogen-Doped Carbon Dots (N-CDs) | One-pot hydrothermal | Citric acid, Guanidinium carbonate | Results in N-CDs with high quantum yields (52%) and excellent stability. The N-CDs show potential for applications such as selective detection of mercury ions (Hg2+). nih.gov |

While the direct use of guanidinium carbonate in the primary synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, the guanidinium cation and its derivatives play a crucial role in the broader field of MOFs and coordination chemistry. Guanidinium-based ligands can be incorporated into MOFs through post-synthetic modification to introduce specific functionalities. researchgate.netacs.org For instance, guanidinium bromide has been anchored to a MOF to create a catalyst for the synthesis of cyclic carbonates from CO2. acs.org

The guanidinium cation's ability to form strong hydrogen bonds is a key feature in the crystal engineering of coordination compounds. ias.ac.in Guanidines and their derivatives can act as ligands, stabilizing metal centers in a variety of coordination complexes. researchgate.netnih.gov The reaction of guanidine (B92328) carbonate with other organic acids can lead to the formation of new salts that can be used in the engineering of NLO materials. ias.ac.in The carbonate anion itself can also participate in coordination with metal ions, often acting as a bridging ligand. ycdehongchem.com

Guanidinium carbonate and its derivatives are valuable additives in the fabrication of polymer composites and hydrogels, imparting unique properties to the final materials. The guanidinium group is known for its ability to engage in strong electrostatic and hydrogen bonding interactions, which can be harnessed to enhance the mechanical and functional properties of polymers.

In the context of hydrogels , which are three-dimensional networks of hydrophilic polymers, the incorporation of guanidinium moieties can influence their swelling behavior, degradability, and biological activity. acs.orgrsc.org For example, cationic hydrogels with antibacterial properties can be synthesized using monomers containing guanidinium groups. acs.orgmdpi.com These cationic polymers can interact with and disrupt the negatively charged membranes of bacteria. mdpi.com Guanidine-based polycarbonate hydrogels have been developed through metal-free ring-opening copolymerization, demonstrating reversible self-assembling properties. rsc.org

Guanidinium carbonate can also be used in the synthesis of guanidine-based antibacterial polymers . magtech.com.cn However, the synthesis conditions are crucial, as the use of guanidinium carbonate can sometimes lead to the incorporation of urea (B33335) groups during polycondensation, which may result in oligomers with lower biocidal activity. magtech.com.cn

Guanidinium Carbonate in Crystal Engineering and Controlled Crystallization

The ability of the guanidinium cation to form a network of strong and directional hydrogen bonds makes guanidinium carbonate a significant compound in the field of crystal engineering. This section explores its role in modulating crystal growth and its application in co-crystallization strategies.

Guanidinium carbonate can influence the crystallization process of various compounds. Its presence in a crystallization solution can affect the nucleation, growth rate, and final morphology of the crystals. This is often attributed to the interaction of the guanidinium and carbonate ions with the growing crystal surfaces.

The guanidinium cation, with its six potential hydrogen bond donor sites, can direct the formation of specific crystal structures. researchgate.net This has been observed in the growth of organic nonlinear optical (NLO) crystals, where guanidinium-based salts are employed to create noncentrosymmetric structures, a prerequisite for second-order NLO properties. ias.ac.in The study of guanidinium carbonate single crystals has revealed their potential for NLO applications. researchgate.net

Furthermore, research has shown that enantiomer-specific oriented attachment of guanidinium carbonate crystals can occur, leading to the formation of mesoscale homochiral aggregates. acs.org This demonstrates the potential for controlling the chirality of crystalline materials at a larger scale.

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining two or more different molecules in the same crystal lattice. Guanidinium carbonate is a versatile component in co-crystallization due to the strong hydrogen-bonding capabilities of both the guanidinium cation and the carbonate anion.

Guanidinium salts, including the carbonate, have been shown to be effective in forming co-crystals with a variety of organic molecules. The guanidinium cation can form robust hydrogen-bonded frameworks, which can incorporate other molecules. For instance, guanidinium sulfates have been shown to direct the formation of noncentrosymmetric structures, often crystallizing in polar or chiral space groups. rsc.org This highlights the potential of using guanidinium-based salts to design materials with specific physical properties.

The interaction between the guanidinium cation and anions like carbonate or sulfate (B86663) can create predictable hydrogen-bonding motifs, such as six-membered rings, which can then be extended into sheets and frameworks. rsc.org This predictable self-assembly is a cornerstone of rational crystal design.

Functional Materials Incorporating Guanidinium Carbonate

Guanidinium carbonate and its derivatives are integral to the development of a variety of functional materials. The unique structural and chemical properties of the guanidinium cation, such as its high nitrogen content, planarity, and ability to form extensive hydrogen-bonding networks, make it a versatile building block in materials science. These characteristics are exploited in applications ranging from enhancing the fire safety of consumer goods to enabling next-generation energy and separation technologies.

Guanidinium carbonate and its derivatives, particularly guanidine-based phosphate (B84403) and sulfamate (B1201201) salts, are recognized for their efficacy as halogen-free flame retardants. upichem.comchemicalbook.comcarbide.co.jp Their mechanism of action in cellulosic materials like cotton, wood, and paper primarily involves dehydration and carbonization, which promotes the formation of a stable char layer when exposed to heat. carbide.co.jp This char acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatile compounds. researchgate.net

Research into phosphorus-nitrogen-based compounds has highlighted the synergistic effect between guanidinium and phosphate moieties. researchgate.net Studies on cotton fabrics treated with guanidine phosphates demonstrate a significant increase in fire resistance. The performance of these flame retardants is often quantified using the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion. An LOI value of 27% or higher is typically considered indicative of effective flame retardancy. researchgate.net

Formulations based on monoguanidine dihydrogen phosphate (MGHP) and diguanidine hydrogen phosphate (DGHP) have been shown to elevate the LOI of cotton fabric to well above 30%. researchgate.net Notably, MGHP generally provides better flame-retardant properties than DGHP. researchgate.net The introduction of additives like 3-aminopropyl-ethoxysilane (APS) can further enhance performance, pushing LOI values to between 60% and 70%. researchgate.net

In the context of paper products, guanidine phosphate (GP) has been shown to be a more efficient flame retardant for wood pulp paper compared to guanidine sulfamate (GS), as determined by vertical flame tests and microscale combustion calorimetry. researchgate.net

Table 1: Limiting Oxygen Index (LOI) of Cotton Fabric Treated with Guanidine-Based Flame Retardants This table presents the LOI values for cotton fabric treated with various formulations containing monoguanidine dihydrogen phosphate (MGHP) and diguanidine hydrogen phosphate (DGHP), with and without additives such as melamine and 3-aminopropyl-ethoxysilane (APS). Data sourced from research on classical flame-retardant treatments. researchgate.net

| Treatment Formulation | Main Flame Retardant | Additive | Limiting Oxygen Index (LOI) (%) |

| Untreated Cotton | N/A | N/A | 18 |

| Formulation 1 | DGHP | None | 32 |

| Formulation 2 | MGHP | None | 35 |

| Formulation 3 | DGHP | Melamine | 33 |

| Formulation 4 | MGHP | Melamine | 37 |

| Formulation 5 | DGHP | APS | 62 |

| Formulation 6 | MGHP | APS | 68 |

The guanidinium cation is a promising component in the design of solid-state proton conductors, which are critical for technologies like proton-exchange membrane fuel cells (PEMFCs). nih.govdtu.dk The six available protons on the guanidinium cation, combined with its ability to form robust, ordered hydrogen-bonded networks, facilitate efficient proton transport. nih.govresearchgate.net

Researchers have successfully synthesized guanidinium-based hydrogen-bonded organic frameworks (HOFs) that exhibit high proton conductivity. nih.gov For instance, HOFs constructed from guanidinium cations and various organosulfonate anions create nanotube-shaped channels that serve as pathways for proton movement. The conductivity of these materials is highly dependent on temperature and relative humidity (RH). One such framework, G₆HSPB, achieved superprotonic conductivity of 1.2 x 10⁻¹ S cm⁻¹ at 80 °C and 93% RH. nih.gov The activation energies calculated for these systems suggest that proton transport occurs via either the Grotthuss mechanism (proton hopping) or the Vehicle mechanism (diffusion of protonated species). nih.gov

Protic organic ionic plastic crystals (POIPCs) represent another class of guanidinium-based proton conductors. Guanidinium nonaflate ([Gdm-H][NfO]), for example, displays plastic crystalline phases at elevated temperatures, enabling fast ion conduction. dtu.dkrsc.org In its plastic phase, before melting, its ionic conductivity can reach 2.1 × 10⁻³ S cm⁻¹ at 185 °C. dtu.dkrsc.org These materials are being explored for high-temperature PEMFCs that operate between 100–200 °C without the need for water. dtu.dk

Table 2: Proton Conductivity of Guanidinium Organosulfonate HOFs at 93% Relative Humidity This table shows the proton conductivity of four different hydrogen-bonded organic frameworks (HOFs) at various temperatures, demonstrating the effect of temperature on proton transport efficiency. nih.gov

| Framework | Conductivity at 40°C (S cm⁻¹) | Conductivity at 80°C (S cm⁻¹) |

| GBBS | 8.12 × 10⁻³ | 4.59 × 10⁻² |

| G₃TSPHB | 3.83 × 10⁻⁴ | 2.55 × 10⁻² |

| G₄TSP | 1.60 × 10⁻² | 4.01 × 10⁻² |

| G₆HSPB | N/A | 1.20 × 10⁻¹ |

Guanidinium-based materials have emerged as a novel solution for carbon dioxide (CO₂) capture, offering an energy-efficient alternative to traditional amine scrubbing technologies. ornl.gov The strategy centers on the reaction of aqueous guanidine sorbents with CO₂ to form highly insoluble crystalline guanidinium carbonate or bicarbonate salts. researchgate.netnih.gov This crystallization-based separation is effective even for capturing CO₂ directly from ambient air. researchgate.netnih.gov

A key advantage of this approach is the low energy requirement for sorbent regeneration. The captured CO₂ can be released by mildly heating the filtered crystals at temperatures between 80-120 °C, which quantitatively regenerates the guanidine sorbent for reuse. ornl.govresearchgate.net This process avoids heating the entire bulk solution, a major energy cost in conventional methods. ornl.gov

One notable sorbent, a bis-iminoguanidine ligand known as PyBIG, reacts with atmospheric CO₂ to form a crystalline carbonate salt with a very low aqueous solubility (Ksp = 1.0(4) × 10⁻⁸). researchgate.net The thermal decomposition of the resulting crystals to release CO₂ is significantly more efficient than for inorganic carbonates like calcium carbonate, which require temperatures of 800-900 °C. researchgate.net Another approach combines CO₂ absorption by aqueous amino acids with subsequent crystallization of the bicarbonate salt of glyoxal-bis(iminoguanidine) (GBIG), followed by solid-state CO₂ release. ornl.gov

Table 3: Thermal Decomposition of PyBIGH₂(CO₃)(H₂O)₄ Crystals for CO₂ Release This table illustrates the time required to achieve nearly complete CO₂ release from the crystalline guanidinium carbonate salt at different temperatures, highlighting the mild conditions needed for sorbent regeneration. researchgate.net

| Temperature (°C) | Time for Complete Decomposition (minutes) |

| 120 | 60 |

| 100 | 150 |

| 80 | >300 (77% completion at 300 min) |

Catalytic and Cocatalytic Roles of Guanidinium Carbonate

Organocatalysis Mediated by Guanidinium (B1211019) Carbonate

Guanidinium carbonate and its derivatives are prominent in the field of organocatalysis, where they function primarily as Brønsted bases and in stereoselective applications.

Guanidines are recognized as strong organic bases, and this characteristic is central to their catalytic activity. researchgate.net Chiral organic Brønsted bases, including guanidine (B92328) derivatives, have proven to be highly efficient catalysts for a variety of enantioselective transformations. nih.gov The basicity of guanidine allows it to deprotonate a wide range of substrates, thereby activating them for subsequent reactions. This catalytic approach has been successfully applied to numerous asymmetric reactions. nih.gov

The catalytic cycle in guanidine-mediated reactions often involves the transfer of a proton to the guanidine, forming a guanidinium cation. This cation can then participate in the reaction through hydrogen bonding interactions, activating either a nucleophile or an electrophile, or both simultaneously. researchgate.net The ability of the guanidinium group to act as a general-acid catalyst has been demonstrated in phosphoryl transfer reactions, where it facilitates the process by proton transfer. nih.gov

Table 1: Examples of Organic Reactions Catalyzed by Guanidine Derivatives as Brønsted Bases

| Reaction Type | Catalyst | Substrates | Product | Reference |

|---|---|---|---|---|

| Phospha-Michael reaction | Chiral bicyclic guanidine | Diaryl phosphine (B1218219) oxide, Nitroalkenes | Chiral β-aminophosphine oxides | researchgate.net |

| α-hydroxylation | Chiral guanidine | Lactone precursor | Tricyclic hydroxylactone | researchgate.net |

| Michael reaction | Chiral guanidine | Glycinate, Ethyl acrylate | Adduct with 30% ee | researchgate.net |

Chiral guanidines and their derivatives have become powerful tools in asymmetric synthesis due to their strong basicity and hydrogen-bonding capabilities. rsc.org A wide variety of chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic structures, have been developed and successfully employed in numerous organic transformations, achieving high levels of efficiency and stereoselectivity. rsc.orgacs.org

The guanidinium moiety plays a crucial role in creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral guanidinium salts are utilized in hydrogen-bond donor catalysis and phase-transfer catalysis. rsc.org In these systems, the guanidinium ion can form specific hydrogen-bonding interactions with the substrate, stabilizing the transition state and leading to the preferential formation of one enantiomer. researchgate.net For instance, chiral bicyclic guanidine has been shown to be an excellent catalyst for enantioselective Diels-Alder and Michael reactions of anthrones. acs.org

DFT calculations have provided insights into the mechanism of these reactions, highlighting the role of switchable hydrogen bonds formed by the positively charged guanidinium with various acceptors in imparting versatile activity and stereoselectivity. rsc.org

Guanidinium Carbonate as a Co-Catalyst or Promoter

Beyond its role as a primary catalyst, guanidinium carbonate and its derivatives can also function as effective co-catalysts or promoters, particularly in metal-catalyzed reactions and in the utilization of carbon dioxide.

Guanidine-type ligands can significantly influence the outcome of metal-catalyzed reactions. rsc.org The coordination of guanidine or guanidinate ligands to a metal center can modulate the electronic and steric properties of the resulting metal complex, thereby regulating its catalytic activity. semanticscholar.org This modulation can lead to enhanced reaction rates and improved control over chemo-, regio-, and enantioselectivity. semanticscholar.org

A cooperative catalyst system composed of an iron(III) benzoate (B1203000) complex and guanidinium carbonate has been developed for the nucleophilic ring opening of epoxides by carboxylic acids. rsc.org This system demonstrated improved activity over traditional onium halide catalysts. rsc.org Mechanistic studies suggest that the guanidinium carbonate acts as a carboxylate reservoir, contributing to the high activity of the catalyst system. rsc.org

In another example, a combination of guanidine hydrochloride and zinc iodide (ZnI2) proved to be a highly efficient heterogeneous catalyst for the synthesis of cyclic carbonates from carbon dioxide and epoxides. mdpi.com The synergistic effect between the guanidinium salt and the metal halide was crucial for the high catalytic activity. mdpi.com